5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Library Design

This fully substituted 1H-1,2,3-triazole-4-carboxamide features a unique N-(2-ethoxyphenyl) amide side chain, offering a distinct combination of moderate lipophilicity, hydrogen-bond acceptor capacity, and conformational flexibility absent in simpler analogs. Ideal for expanding SAR libraries targeting anticancer or antimicrobial endpoints, its properties enable precise probing of hydrophobic pocket accommodation and molecule permeability compared to hydroxyethyl or tolyl derivatives. Source this specific compound to benchmark target protein interactions and validate pharmacophore models. Standard purity is 95%. For direct procurement and custom synthesis inquiries, contact supplier Chemenu Inc.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 954821-85-3
Cat. No. B2807681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS954821-85-3
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4CC4
InChIInChI=1S/C21H22N4O2/c1-3-27-18-7-5-4-6-17(18)22-21(26)19-20(15-10-11-15)25(24-23-19)16-12-8-14(2)9-13-16/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,22,26)
InChIKeyWMAJFYLXGDBMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954821-85-3): Core Identity and Procurement Context


The target compound is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing a 5-cyclopropyl group, an N-(2-ethoxyphenyl) amide side chain, and a 1-(p-tolyl) substituent (C21H22N4O2, MW 362.43). It belongs to a compound library of 1H-1,2,3-triazole-4-carboxamides that has been systematically investigated for anticancer and antimicrobial screening [1]. The core 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide scaffold is shared with multiple analogs whose crystal structures, Hirshfeld surface characteristics, and preliminary biological profiles have been reported [1] [2]. This compound is typically supplied as a research reagent with a purity of ≥95%.

Why Generic Substitution Misses the Mark: Structural Specificity of 5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide


Within the 1H-1,2,3-triazole-4-carboxamide class, even minor alterations to the amide substituent produce substantial changes in key molecular properties. The N-(2-ethoxyphenyl) group in the target compound introduces a distinct combination of hydrogen-bond acceptor capacity, rotational flexibility (6 rotatable bonds in the ethoxyphenyl motif), and lipophilicity (predicted XLogP3 ~4.0–4.5) that cannot be replicated by analogs bearing N-(2-hydroxyethyl) (lower lipophilicity; H-bond donor) [1], N-(m-tolyl) (lower MW and fewer hydrogen-bond acceptors) [2], or N-(4-methoxyphenyl) (altered electronic character). These differences directly impact solubility, membrane permeability, and protein-binding interactions, making simple interchange functionally misleading in any structure-activity relationship (SAR) program or biological assay.

Quantitative Differentiation Evidence: 5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Increase Over the N-(2-Hydroxyethyl) Analog

The target compound (MW 362.43; predicted XLogP3 ~4.0–4.5) is significantly heavier and more lipophilic than the nearest crystallographically characterized analog, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (MW 286.33; XLogP3 ~1.5–2.0). The difference is driven by replacement of the 2-hydroxyethyl group with a 2-ethoxyphenyl group, yielding a ΔMW of +76.1 Da and a ΔXLogP3 of approximately +2.5 log units [1]. This magnitude of lipophilicity shift is expected to alter membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism.

Medicinal Chemistry Physicochemical Profiling Library Design

Expanded Hydrogen-Bond Acceptor Count vs. N-(m-Tolyl) and N-(2-Hydroxyethyl) Analogs

The target compound possesses 4 hydrogen-bond acceptor sites (two from the triazole core, one from the carboxamide carbonyl, and one from the ethoxy oxygen), compared to 3 acceptors for 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide and 3 acceptors plus 2 donors for the N-(2-hydroxyethyl) analog [1] [2]. The additional acceptor in the target compound arises from the ethoxy oxygen, which is absent in the m-tolyl comparator and replaces the hydroxyl donor in the hydroxyethyl analog. This creates a distinct hydrogen-bond pharmacophore relevant to target engagement.

Cheminformatics Molecular Recognition SAR

Rotatable Bond Count as a Conformational Flexibility Metric

The N-(2-ethoxyphenyl) side chain introduces 6 rotatable bonds in the target compound, markedly more than the 3 rotatable bonds in the N-(m-tolyl) analog [2] and the 4 rotatable bonds in the N-(2-hydroxyethyl) analog [1]. This elevated flexibility translates to a larger ensemble of accessible conformations, which may either facilitate induced-fit binding or incur an entropic penalty upon target binding, depending on the target pocket architecture.

Drug Design Conformational Analysis SAR

Intermolecular Interaction Profile Inferred from Hirshfeld Surface Analysis of a Crystallographic Analog

A Hirshfeld surface analysis of the closely related 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide revealed the predominant intermolecular contacts as H···H (55.5%), N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%) [1]. The target compound is expected to exhibit a similar H···H-dominated surface but with a reduced O···H/H···O contribution (due to loss of the hydroxyl donor) and an increased C···H/H···C fraction (from the additional aromatic and ethoxy CH groups). These solid-state interaction fingerprints influence crystal packing, melting point, and solubility, which are critical for formulation and storage stability.

Crystal Engineering Solid-State Chemistry Formulation

Recommended Application Scenarios for 5-Cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954821-85-3)


Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion

The compound serves as an ideal building block for expanding 1H-1,2,3-triazole-4-carboxamide SAR libraries targeting anticancer or antimicrobial endpoints [1]. Its distinctive N-(2-ethoxyphenyl) amide substituent provides a unique combination of moderate lipophilicity and hydrogen-bond acceptor geometry that is absent in close analogs such as the N-(2-hydroxyethyl) and N-(m-tolyl) derivatives [1] [2]. Researchers can use this compound to probe hydrophobic pocket accommodation and to assess the tolerance of target proteins for extended, flexible side chains.

Physicochemical Profiling and Permeability Studies

With a predicted XLogP3 of ~4.0–4.5 and 6 rotatable bonds, this compound is a valuable tool molecule for benchmarking the impact of increased lipophilicity and conformational flexibility on passive membrane permeability and P-glycoprotein efflux in Caco-2 or MDCK cell monolayers. Its properties contrast sharply with those of the N-(2-hydroxyethyl) analog (XLogP3 ~1.5–2.0), enabling paired experiments that isolate the effect of the ethoxyphenyl motif on cellular uptake and intracellular concentration.

Crystal Engineering and Solid-State Property Optimization

Based on Hirshfeld surface analysis of the closely related 5-cyclopropyl-N-(2-hydroxyethyl) analog [1], the target compound is expected to exhibit a distinct H···H-dominated intermolecular contact profile with enhanced C···H/H···C contributions. This makes it suitable for cocrystal screening, polymorph studies, and solid-form optimization aimed at improving dissolution rate or physical stability. Researchers involved in pre-formulation studies of triazole-containing drug candidates can utilize this compound to diversify solid-state property space.

Computational Docking and Pharmacophore Model Validation

The additional hydrogen-bond acceptor from the ethoxy oxygen, combined with the enhanced rotatable bond count, makes this compound a useful probe for validating docking poses and pharmacophore hypotheses that involve interactions with backbone NH groups or water-mediated H-bond networks. Its predicted affinity landscape can be compared with that of the m-tolyl analog [2] to assess the contribution of the ethoxy oxygen to scoring function accuracy and pose prediction fidelity.

Quote Request

Request a Quote for 5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.